molecular formula C25H25N3O5 B2684485 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097884-22-3

3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2684485
CAS No.: 2097884-22-3
M. Wt: 447.491
InChI Key: LKOHNDDWQUCALK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole carboxamide family, characterized by a 1-methyl-1H-pyrazole-5-carboxamide core substituted with a 2,5-dimethoxyphenyl group at the 3-position and a hydroxyethyl chain linked to a 4-(furan-2-yl)phenyl moiety.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-28-21(14-20(27-28)19-13-18(31-2)10-11-24(19)32-3)25(30)26-15-22(29)16-6-8-17(9-7-16)23-5-4-12-33-23/h4-14,22,29H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOHNDDWQUCALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and methoxyphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Purification methods like crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in various inflammatory conditions.

Case Study:
A study evaluating various pyrazole derivatives found that modifications to the pyrazole ring could enhance COX-II selectivity. The compound was compared to known anti-inflammatory drugs like Celecoxib and showed promising results with lower ulcerogenic effects, indicating a potential for safer therapeutic use .

CompoundIC50 (μM)Selectivity
Test Compound0.011High
Celecoxib32.1Moderate

Anticancer Properties

The compound has also been investigated for its anticancer activities against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa).

Case Study:
In vitro studies demonstrated that the compound induced apoptosis in cancer cells, potentially through the activation of caspase pathways. The effectiveness was compared against standard chemotherapeutic agents, showing enhanced cytotoxicity in certain concentrations .

Cell LineConcentration (μM)Cell Viability (%)
T47D1045
HeLa2030

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity (if reported) Reference
Target Compound 3-(2,5-dimethoxyphenyl), N-(hydroxyethyl-4-(furan-2-yl)phenyl), 1-methyl ~453.5 (calculated) Not reported Not reported -
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (956386-16-6) 3-(2,5-dimethoxyphenyl), 1-phenyl, carboxylic acid 324.3 Not reported Intermediate for carboxamide synthesis
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-chloro, 3-methyl, 1-phenyl, 4-cyano-pyrazole 403.1 133–135 Not reported
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 1-methyl, N-(2,4-difluorophenyl) 237.2 Not reported Not reported
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-... 4-fluorophenyl, hydroxyethyl-pyrrolidine, isopropyl 571.6 Not reported Neurotensin receptor modulation (Ki < 1 µM)

Key Comparisons

Substituent Effects on Lipophilicity The target compound’s 2,5-dimethoxyphenyl group increases lipophilicity compared to halogenated analogues (e.g., 3b in with dichlorophenyl, ClogP ~3.5) . This may enhance membrane permeability but reduce aqueous solubility. The hydroxyethyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., methyl or phenyl in 3a) .

Synthetic Methodology

  • The target compound’s carboxamide linkage may be synthesized via EDCI/HOBt-mediated coupling, as demonstrated for similar pyrazole derivatives (yields: 62–71%) .
  • Chiral resolution techniques (e.g., Chiralpak® OD chromatography) used for hydroxy-acetyl derivatives () could apply to the target’s hydroxyethyl group .

Biological Activity

  • Pyrazole carboxamides with fluorophenyl groups (e.g., 5 in ) show neurotensin receptor binding (EC50: 10–100 nM), suggesting the target compound’s furan and dimethoxyphenyl groups may similarly modulate receptor interactions .
  • Thioamide analogues () exhibit altered binding kinetics due to sulfur’s electronegativity, but the target’s carboxamide likely offers superior hydrolytic stability .

Spectroscopic Characterization The target’s dimethoxyphenyl group would produce distinct NMR signals (e.g., δ 3.8–4.0 ppm for OCH3) compared to chloro (δ 7.5–8.0 ppm) or cyano (δ ~110 ppm in ¹³C NMR) substituents .

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide , with CAS number 2097884-22-3 , is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O5C_{25}H_{25}N_{3}O_{5}, with a molecular weight of 447.5 g/mol . The structure features a pyrazole ring, which is significant for its biological activity. The presence of multiple functional groups, including methoxy and hydroxyl groups, suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this pyrazole derivative exhibit anticancer properties. For instance, research on related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression and metastasis .

Cytoprotective Effects

A notable study investigated the cytoprotective effects of structurally related compounds on human colon fibroblast cells exposed to carcinogens. These compounds were shown to protect against DNA damage induced by nitrosative stress, highlighting their potential as chemopreventive agents . The findings suggest that similar mechanisms may be applicable to This compound , warranting further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Antioxidant Activity : Compounds with similar structures have shown the ability to reduce oxidative stress markers in cellular models.
  • Modulation of Apoptosis : Inducing programmed cell death in cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

StudyCompoundFindings
BK3C231Demonstrated cytoprotective effects against DNA damage in colon fibroblasts.
ARRY-142886Inhibited MEK1/2 phosphorylation and showed growth inhibition in cancer cell lines.

These findings underscore the potential therapeutic applications of This compound in oncology and chemoprevention.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what critical steps ensure purity?

The synthesis involves a multi-step approach:

Core pyrazole formation : Cyclocondensation of substituted hydrazines with β-ketoesters or diketones under reflux (e.g., ethanol/HCl) to generate the 1H-pyrazole scaffold .

Substituent introduction :

  • The 2,5-dimethoxyphenyl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts .
  • The hydroxyethyl-furan-phenyl carboxamide side chain is synthesized through condensation of 4-(furan-2-yl)phenethylamine with activated carboxylic acid derivatives (e.g., HATU/DIPEA in THF) .

Purification : Flash chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for achieving >95% purity. Chiral separation (if stereocenters exist) may require HPLC with chiral stationary phases (e.g., Chiralpak® OD) .

Q. Which analytical techniques are essential for structural validation?

Technique Application Key Data
1H/13C NMR Confirm substitution patterns and stereochemistryMethoxy protons (δ 3.7–3.9 ppm), furan protons (δ 6.4–7.5 ppm)
HRMS Verify molecular formulaExact mass matching C₂₄H₂₅N₃O₅⁺ (e.g., m/z 460.1875)
X-ray crystallography Resolve 3D conformationDihedral angles between pyrazole and aromatic rings
HPLC-PDA Assess purityRetention time consistency and UV-Vis spectral match

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable substituents : Systematically modify the methoxy groups (e.g., replace with halogens or alkyl chains) and the furan moiety (e.g., thiophene or pyridine analogs) to assess impact on target binding .
  • Biological assays : Use in vitro models (e.g., enzyme inhibition or cell viability assays) with IC₅₀ determination. Pair with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like kinases or GPCRs .
  • Data analysis : Apply multivariate regression to identify key structural contributors to activity .

Q. How should contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound stability under experimental conditions (e.g., HPLC monitoring) .

Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess solvent effects (DMSO vs. saline) .

Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variables .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Metabolic sites : CYP450-mediated oxidation of methoxy or furan groups .
    • Toxicity alerts : Ames test predictions for mutagenicity based on nitroso intermediates .
  • MD simulations : Simulate compound-membrane interactions (GROMACS) to assess blood-brain barrier permeability .

Methodological Considerations

Q. What strategies mitigate challenges in chiral resolution during synthesis?

  • Kinetic resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps like hydroxyethylamine formation .
  • Chiral chromatography : Optimize mobile phase (e.g., 20% MeOH with 0.2% DMEA in CO₂) for baseline separation of enantiomers .

Q. How to design stability studies under physiological conditions?

  • Forced degradation : Expose the compound to:
    • Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 37°C for 24h .
    • Oxidative stress (3% H₂O₂) and UV light (254 nm) .
  • Analytical monitoring : Track degradation products via LC-MS and identify major metabolites .

Data Contradiction Analysis Example

Scenario : Conflicting reports on COX-2 inhibition (IC₅₀ = 10 nM vs. 150 nM).

  • Root cause : Differences in assay temperature (25°C vs. 37°C) or enzyme source (human recombinant vs. murine).
  • Resolution : Re-test under standardized conditions (37°C, human COX-2) with a reference inhibitor (celecoxib). Use a blinded, multi-lab validation approach .

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